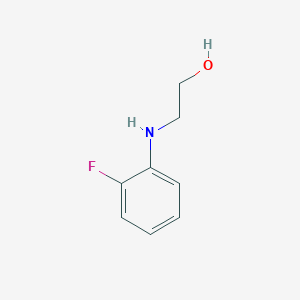

2-Fluorophenylglycinol

Description

2-Fluorophenylglycinol is a chiral β-amino alcohol derivative with the molecular formula C₈H₁₀FNO. Its structure consists of a 2-fluorophenyl group attached to a glycinol backbone (2-aminoethanol) . This compound is a fluorinated analog of phenylglycinol, where the fluorine atom at the ortho position introduces distinct electronic and steric properties. The (S)- and (R)-enantiomers of 2-fluorophenylglycinol are critical in asymmetric synthesis, particularly in pharmaceutical applications for constructing chiral intermediates. Its fluorine substituent enhances metabolic stability and modulates intermolecular interactions, such as hydrogen bonding and lipophilicity, compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(2-fluoroanilino)ethanol |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |

InChI Key |

ZVJMODXGJDPCIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

- 2-Chlorophenylglycine (): Molecular formula: C₈H₈ClNO₂. The chlorine atom at the ortho position increases steric bulk and polarizability compared to fluorine. Chlorine’s weaker electronegativity reduces hydrogen-bonding capacity but enhances lipophilicity (logP ≈ 1.5 vs. 1.2 for 2-fluorophenylglycinol). Applications: Primarily used in peptide synthesis; however, its metabolic stability is lower than fluorinated analogs due to susceptibility to oxidative dechlorination .

- 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid (): Molecular formula: C₈H₇ClFNO₂. Dual halogenation (Cl at position 5, F at position 2) introduces synergistic electronic effects. The fluorine atom directs electrophilic substitution, while chlorine enhances steric hindrance. This compound exhibits improved antibacterial activity compared to mono-halogenated derivatives .

Positional Isomerism: Ortho vs. Para Substitution

- Methyl D-2-(4-fluorophenyl)glycinate HCl (): Molecular formula: C₁₀H₁₁FNO₂·HCl. The para-fluorine substituent reduces steric strain compared to ortho-fluorine, leading to higher solubility in polar solvents (e.g., water solubility ≈ 15 mg/mL vs. 8 mg/mL for ortho-fluoro analogs). Applications: Used in prodrug formulations due to enhanced bioavailability .

Functional Group Modifications

- 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (): Molecular formula: C₁₄H₁₂FNO₄S. The sulfonyl group replaces the hydroxyl group in glycinol, increasing acidity (pKa ≈ 3.5) and enabling use as a protease inhibitor. The 4-fluorophenyl moiety enhances binding affinity to hydrophobic enzyme pockets .

- N-(2-Fluorobenzoyl)glycine (): Molecular formula: C₉H₈FNO₃. The benzoyl group introduces a planar aromatic system, reducing conformational flexibility. This derivative shows moderate activity as a urease inhibitor but lower thermal stability (decomposition at 120°C vs. 180°C for 2-fluorophenylglycinol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.